molecular formula C10H12BrNO B2935001 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1016734-79-4

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No. B2935001
CAS RN: 1016734-79-4
M. Wt: 242.116
InChI Key: YOQXSJZQVXGFQD-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (8-Br-THBXA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the benzoxepin family of compounds, and is used as a research tool in organic synthesis and in the study of biochemical and physiological effects. 8-Br-THBXA is a valuable tool for understanding biological pathways and has been used to elucidate the mechanisms of action of various drugs. Its use in scientific research has expanded over the past decade, and its potential for future applications is vast.

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been used in a variety of scientific research applications. It has been used as a substrate in organic synthesis to study the mechanism of action of various drugs, such as anticonvulsants and anti-inflammatory agents. It has also been used to study the biochemical and physiological effects of various compounds, as well as to study the structure and function of proteins. In addition, 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been used in the study of the pharmacokinetics of various drugs, and as a tool to study the mechanisms of drug transport across cell membranes.

Mechanism Of Action

The exact mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is not yet fully understood. However, it is believed that the compound binds to the active site of enzymes, such as those involved in the metabolism of drugs. This binding can inhibit the activity of the enzyme, and can thus alter the pharmacokinetics of the drug. In addition, 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can also bind to receptor sites, and can thus modulate the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as on the activity of receptors. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The main advantage of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is its ability to bind to the active sites of enzymes and receptors, thus allowing for the study of the pharmacokinetics of various drugs. Its ability to modulate the activity of enzymes and receptors also makes it a useful tool for studying the biochemical and physiological effects of various compounds. However, 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is not without its limitations. Its synthesis is complex and can be expensive, and its effects are not always predictable.

Future Directions

The potential applications of 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine are vast. In the future, it could be used to study the pharmacokinetics of new drugs, to develop novel therapies for various diseases, and to study the biochemical and physiological effects of various compounds. In addition, 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine could be used to study the structure and function of proteins, and to study the mechanisms of drug transport across cell membranes. Finally, 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine could be used to develop novel compounds with improved pharmacokinetic properties.

Synthesis Methods

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be synthesized using a variety of methods. The most common method is a multi-step synthesis involving the reaction of 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-carboxylic acid with an amine. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 70°C. The reaction is usually completed within 24 hours, and the product is purified using column chromatography or recrystallization.

properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQXSJZQVXGFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

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